Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate
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Overview
Description
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a complex organic compound with a unique structure that includes a cyclohexyl ring, a diazinane ring, and an ethoxy-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives
Uniqueness
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is unique due to its specific structural features, such as the combination of a cyclohexyl ring and a diazinane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a complex organic compound with significant potential in biological applications. Its unique structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C22H26N2O6
- Molecular Weight: 430.451 g/mol
- Density: 1.296 g/cm³
- Boiling Point: Not specified in the sources.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diazinan moiety plays a crucial role in its mechanism of action, potentially modulating enzyme activity or receptor interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10 | Significant reduction in proliferation |
HeLa (Cervical) | 15 | Induction of apoptosis |
A549 (Lung) | 12 | Cell cycle arrest |
These results suggest that the compound may be effective in targeting multiple types of cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogens.
Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibits growth |
Escherichia coli | 64 µg/mL | Moderate inhibition |
Candida albicans | 16 µg/mL | Strong antifungal activity |
This antimicrobial profile indicates potential applications in treating infections and preventing microbial resistance.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps, including the formation of key intermediates through methods such as Suzuki–Miyaura coupling. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a potential candidate for further development.
Properties
CAS No. |
5453-63-4 |
---|---|
Molecular Formula |
C22H26N2O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetate |
InChI |
InChI=1S/C22H26N2O7/c1-3-30-18-12-14(9-10-17(18)31-13-19(25)29-2)11-16-20(26)23-22(28)24(21(16)27)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,23,26,28) |
InChI Key |
ZZLQBUJJHOGVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OCC(=O)OC |
Origin of Product |
United States |
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